3,6-Dipropyl-2-pyrazinamine
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Overview
Description
3,6-Dipropyl-2-pyrazinamine is a chemical compound with the molecular formula C10H17N3 It is a member of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dipropyl-2-pyrazinamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-pyrazinamine with propyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dipropyl-2-pyrazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
3,6-Dipropyl-2-pyrazinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dipropyl-2-pyrazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-2-pyrazinamine: Similar structure but with methyl groups instead of propyl groups.
3,6-Diethyl-2-pyrazinamine: Contains ethyl groups instead of propyl groups.
3,6-Dibutyl-2-pyrazinamine: Contains butyl groups instead of propyl groups.
Uniqueness
3,6-Dipropyl-2-pyrazinamine is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The propyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,6-dipropylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3,(H2,11,13) |
InChI Key |
IIFDUPNWWDUOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(C(=N1)N)CCC |
Origin of Product |
United States |
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